3-(4-Methyl-1H-pyrazol-3-YL)piperidine

HIV-1 Entry Inhibitors Polypharmacology

3-(4-Methyl-1H-pyrazol-3-yl)piperidine (CAS 1369145-92-5) is a regiospecifically pure heterocyclic building block engineered for multi-target medicinal chemistry. Unlike generic regioisomers, the 3-pyrazolyl attachment point on piperidine enables simultaneous engagement of CCR5, CXCR4, and HIV-1 reverse transcriptase — a polypharmacology profile absent in 4-substituted variants. Validated in co-crystal structures (PDB: 4U41 for MAP4K4 targeting) with established SAR across IRAK4, Cav2.2, CB1, and CH24H programs. This tunable scaffold supports rational N-substitution for solubility-exposure optimization. Gated procurement ensures regioisomeric integrity.

Molecular Formula C9H15N3
Molecular Weight 165.24
CAS No. 1369145-92-5
Cat. No. B3100425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methyl-1H-pyrazol-3-YL)piperidine
CAS1369145-92-5
Molecular FormulaC9H15N3
Molecular Weight165.24
Structural Identifiers
SMILESCC1=C(NN=C1)C2CCCNC2
InChIInChI=1S/C9H15N3/c1-7-5-11-12-9(7)8-3-2-4-10-6-8/h5,8,10H,2-4,6H2,1H3,(H,11,12)
InChIKeyLXVFHAHBUWTXCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methyl-1H-pyrazol-3-yl)piperidine (CAS 1369145-92-5): Procurement-Relevant Core Scaffold Overview


3-(4-Methyl-1H-pyrazol-3-yl)piperidine (CAS 1369145-92-5) is a heterocyclic building block composed of a piperidine ring substituted at the 3-position with a 4-methyl-1H-pyrazol-3-yl group, with a molecular weight of 165.24 and molecular formula C9H15N3 . This pyrazole-piperidine core serves as a privileged scaffold in medicinal chemistry, appearing across multiple therapeutic programs including CB1 receptor antagonism for obesity and metabolic disorders [1], HIV-1 entry and reverse transcriptase inhibition [2], N-type calcium channel blockade for chronic pain [3], and kinase inhibition across targets such as IRAK4 [4], MAP4K4 [5], and CH24H (CYP46A1) [6]. Its structural versatility enables diverse chemical elaboration, making it a strategic procurement target for programs requiring a validated heterocyclic core with established synthetic accessibility and multi-target potential.

Why In-Class Piperidine-Pyrazole Analogs Cannot Substitute for 3-(4-Methyl-1H-pyrazol-3-yl)piperidine (CAS 1369145-92-5)


Generic substitution among piperidine-pyrazole analogs fails because the precise regioisomeric attachment point (3-position vs. 4-position of piperidine) and the methylation pattern on the pyrazole ring fundamentally alter target engagement, selectivity profiles, and downstream functional consequences [1]. For example, pyrazole C-3 piperidines in the IRAK4 inhibitor series exhibit a distinct solubility-exposure trade-off profile compared to N-alkyl piperidine variants, with N-sulfonyl analogs demonstrating good rodent oral exposure but poor solubility, while N-alkyl derivatives show excellent solubility but reduced exposure [2]. In HIV entry inhibition, the 3-pyrazolylpiperidine core uniquely enables simultaneous CCR5 and CXCR4 dual antagonism plus reverse transcriptase inhibition—a polypharmacology profile absent in 4-substituted regioisomers, which primarily engage single receptors [3]. Furthermore, the CB1 antagonist activity associated with the 3-(4-methyl-1H-pyrazol-3-yl)piperidine scaffold depends critically on the specific substitution pattern; regioisomeric variants such as 1-(4-methyl-1H-pyrazol-3-yl)piperidine or 4-(4-methyl-1H-pyrazol-3-yl)piperidine exhibit distinct physicochemical properties (e.g., predicted boiling point differences: 337.0±30.0°C vs. 350.8±30.0°C) [4] and divergent biological target engagement profiles [5]. These regioisomer-dependent differences in target binding, pharmacokinetic behavior, and functional activity preclude simple interchange without experimental validation and SAR re-optimization.

Quantitative Differentiation Evidence for 3-(4-Methyl-1H-pyrazol-3-yl)piperidine (CAS 1369145-92-5) vs. Structural Analogs


Dual CCR5/CXCR4 HIV Entry Inhibition Plus Reverse Transcriptase Blockade: Polypharmacology vs. Single-Receptor CCR5 Antagonists

The pyrazole-piperidine core of lead compound 3 (3-(4-methyl-1H-pyrazol-3-yl)piperidine scaffold) exhibits three concurrent mechanisms of action: non-nucleoside reverse transcriptase inhibition, CCR5-mediated M-tropic viral entry inhibition, and CXCR4-based T-tropic viral entry inhibition that maintains native chemokine ligand binding [1]. In contrast, the FDA-approved CCR5 antagonist maraviroc blocks only M-tropic HIV-1 via CCR5, requiring costly tropism testing and providing no coverage against T-tropic or dual/mixed phenotype variants [2]. The predicted binding mode shows the compound spans the entire orthosteric site of CCR5 (derived from the CCR5:Maraviroc cocrystal structure) and engages the major subpocket of CXCR4 (helices I, V, VI, VII), with chemokine receptor-bound conformations showing a heavy-atom RMSD of 2.0 Å, while the HIV-RT-bound conformer is distinct with an RMSD of >3.0 Å [3].

HIV-1 Entry Inhibitors Polypharmacology

N-Type Calcium Channel Blockade Potency: Pyrazolylpiperidine Series vs. Ziconotide (Prialt®) Delivery Constraints

Pyrazolylpiperidine N-type calcium channel blockers potently inhibit heterologously expressed Cav2.2 channel currents with estimated IC50 values of approximately 100–500 nM and demonstrate in vivo efficacy in rat models of inflammatory and neuropathic pain [1]. The baseline comparator, ziconotide (Prialt®), an intrathecally delivered synthetic ω-conotoxin MVIIA, is approved for chronic pain but limited by its narrow therapeutic window and invasive delivery route [2]. The pyrazolylpiperidine series was optimized from a high-throughput screening hit to improve potency and metabolic stability, representing a potential orally active alternative to intrathecal ziconotide [3].

Chronic Pain N-Type Calcium Channel Cav2.2

IRAK4 Kinase Inhibition: Pyrazole C-3 Piperidine Solubility-Exposure Trade-Off vs. N-Alkyl Piperidine Analogs

In the amidopyrazole IRAK4 inhibitor series, pyrazole C-3 piperidines (structurally analogous to 3-(4-methyl-1H-pyrazol-3-yl)piperidine) exhibit a distinct pharmacokinetic profile: N-sulfonyl analogues demonstrate good rodent oral exposure but poor aqueous solubility, whereas N-alkyl piperidines exhibit excellent solubility but reduced exposure [1]. This divergent solubility-exposure relationship provides a tunable parameter for optimizing bioavailability and formulation strategies depending on the specific therapeutic application [2].

IRAK4 Inflammation Kinase Inhibitors

Regioisomeric Physicochemical Differentiation: Boiling Point and Density Comparison of 3- vs. 1-Pyrazolylpiperidine Isomers

Regioisomeric variants of the methyl-pyrazolyl-piperidine scaffold exhibit distinct physicochemical properties that impact handling, purification, and formulation. 3-(4-Methyl-1H-pyrazol-3-yl)piperidine (target compound) has a predicted boiling point of 350.8±30.0 °C and density of 1.069±0.06 g/cm³ . In contrast, 1-(4-Methyl-1H-pyrazol-3-yl)piperidine exhibits a lower predicted boiling point of 337.0±30.0 °C and a slightly higher density of 1.1±0.1 g/cm³ [1]. These differences, while modest, are relevant for synthetic workup, distillation protocols, and analytical method development.

Physicochemical Properties Regioisomers Procurement

Kinase Target Engagement: MAP4K4 Co-Crystal Structure Confirms 3-Pyrazolylpiperidine Binding Mode

The 3-(4-methyl-1H-pyrazol-3-yl)piperidine moiety is a key structural component of a MAP4K4 inhibitor, as confirmed by X-ray crystallography (PDB ID: 4U41). The co-crystal structure shows the compound 6-[(3S)-3-(4-methyl-1H-pyrazol-3-yl)piperidin-1-yl]pyrido[3,2-d]pyrimidin-4-amine bound to MAP4K4 at 2.2 Å resolution [1]. This direct structural evidence validates the specific binding mode of the 3-pyrazolylpiperidine scaffold to the MAP4K4 ATP-binding pocket. While quantitative IC50 data for the parent scaffold is not publicly available in the primary literature, the co-crystal structure provides high-confidence validation of target engagement and binding orientation [2]. This structural information guides rational design of optimized analogs with improved potency and selectivity [3].

MAP4K4 Kinase Inhibitors X-ray Crystallography

CB1 Receptor Antagonism with Adipocyte and Metabolic Effects: Class-Level Differentiation from CB1 Agonists

3-(4-Methyl-1H-pyrazol-3-yl)piperidine acts as a selective cannabinoid type-1 (CB1) receptor antagonist, inhibiting the proliferation and maturation of adipocytes, improving lipid and glucose metabolism, and regulating food intake and energy balance [1]. This functional profile contrasts with CB1 agonists (e.g., Δ9-THC) which stimulate appetite and promote adipogenesis, and differs from inverse agonists such as rimonabant which were withdrawn due to CNS adverse effects [2]. While specific Ki or IC50 values for the parent compound at CB1 are not publicly reported in peer-reviewed literature, the class-level antagonism profile establishes a distinct therapeutic direction for obesity and metabolic disorder applications compared to agonists or inverse agonists [3].

CB1 Antagonist Obesity Metabolic Syndrome

Optimal Procurement and Research Applications for 3-(4-Methyl-1H-pyrazol-3-yl)piperidine (CAS 1369145-92-5)


HIV-1 Entry and Reverse Transcriptase Dual/Triple Inhibitor Lead Optimization Programs

Suitable for medicinal chemistry campaigns targeting HIV-1 with a polypharmacology strategy. The 3-(4-methyl-1H-pyrazol-3-yl)piperidine core enables simultaneous CCR5 and CXCR4 entry inhibition plus NNRTI activity, addressing the limitation of single-receptor CCR5 antagonists like maraviroc that require costly tropism testing and fail against T-tropic variants [1]. Procurement of this scaffold supports SAR exploration to optimize potency across all three mechanisms while maintaining native chemokine ligand binding [2].

N-Type Calcium Channel (Cav2.2) Blocker Development for Chronic Pain

Appropriate for programs developing orally bioavailable alternatives to intrathecal ziconotide (Prialt®) for chronic pain. The pyrazolylpiperidine scaffold demonstrates Cav2.2 inhibition with IC50 values of ~100–500 nM and in vivo efficacy in rat pain models [3]. This compound serves as a core for further optimization of metabolic stability and oral bioavailability [4].

IRAK4 Kinase Inhibitor SAR and Solubility-Exposure Optimization

Ideal for inflammation and autoimmune disease programs targeting IRAK4 kinase. The pyrazole C-3 piperidine scaffold provides a validated starting point with established SAR: N-sulfonyl derivatives offer good oral exposure (but poor solubility), while N-alkyl variants provide excellent solubility (with reduced exposure) [5]. This tunable property enables rational selection of N-substitution based on formulation and bioavailability requirements [6].

MAP4K4 Kinase Inhibitor Structure-Based Drug Design

Valuable for oncology and cardiovascular programs targeting MAP4K4 kinase. The 3-(4-methyl-1H-pyrazol-3-yl)piperidine moiety is structurally validated in a MAP4K4 co-crystal structure (PDB: 4U41) at 2.2 Å resolution [7]. This high-resolution structural information enables structure-based design of optimized analogs with improved potency and selectivity [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Methyl-1H-pyrazol-3-YL)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.